2-Chloro-1-[1-(3-methoxy-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone
CAS No.: 879058-38-5
Cat. No.: VC4317599
Molecular Formula: C15H16ClNO2
Molecular Weight: 277.75
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 879058-38-5 |
|---|---|
| Molecular Formula | C15H16ClNO2 |
| Molecular Weight | 277.75 |
| IUPAC Name | 2-chloro-1-[1-(3-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]ethanone |
| Standard InChI | InChI=1S/C15H16ClNO2/c1-10-7-14(15(18)9-16)11(2)17(10)12-5-4-6-13(8-12)19-3/h4-8H,9H2,1-3H3 |
| Standard InChI Key | SAQCWFFCZGDERG-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(N1C2=CC(=CC=C2)OC)C)C(=O)CCl |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, 2-chloro-1-[1-(3-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]ethanone, reflects its intricate substitution pattern. The pyrrole ring at the core is substituted with methyl groups at positions 2 and 5, while position 1 is occupied by a 3-methoxyphenyl group. A chloroacetyl moiety () is attached to position 3 of the pyrrole, introducing electrophilic reactivity . Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 277.75 g/mol |
| SMILES | CC1=CC(=C(N1C2=CC(=CC=C2)OC)C)C(=O)CCl |
| InChI Key | SAQCWFFCZGDERG-UHFFFAOYSA-N |
| Solubility | Low in water; soluble in DMSO |
The methoxy group enhances lipophilicity, potentially improving membrane permeability, while the chloroacetyl group may facilitate covalent interactions with biological targets .
Synthesis and Characterization
Synthetic Pathways
The synthesis involves a multi-step sequence starting with the formation of the pyrrole ring. A common approach utilizes the reaction of 3-methoxyaniline with 2,5-hexanedione under acidic conditions to yield the 2,5-dimethylpyrrole intermediate . Subsequent chlorination at the acetyl position is achieved using chloroacetyl chloride or chloroacetonitrile in the presence of Lewis acids like . For example:
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Pyrrole Formation:
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Chloroacylation:
Spectroscopic Characterization
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: Signals at δ 1.94 ppm (methyl groups on pyrrole), δ 3.86 ppm (methoxy group), and δ 4.75 ppm (chloroacetyl protons) .
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IR: Strong absorption at 1685 cm (C=O stretch) and 1250 cm (C-O-C of methoxy).
Biological Activities and Mechanisms
Antimicrobial Activity
Structural analogs with pyrrole-thiazole hybrids exhibit broad-spectrum activity against Staphylococcus aureus and Escherichia coli, with MIC values of 8–16 μg/mL . The methoxy group may enhance penetration through bacterial membranes.
Antioxidant Properties
Electron-rich pyrrole and methoxy groups contribute to radical scavenging. In DPPH assays, derivatives showed 1.5-fold higher activity than ascorbic acid, likely via hydrogen atom transfer mechanisms .
Applications in Medicinal Chemistry
Drug Scaffold Development
The compound serves as a precursor for hybrid molecules. For instance, coupling with thiazole or triazole moieties yields derivatives with enhanced bioactivity . A notable example is 1-[2,5-dimethyl-1-(4-trifluoromethoxyphenyl)-1H-pyrrol-3-yl]-2-(5- triazol-1-ylmethyl- oxadiazol-2-ylsulfanyl)ethanone, which showed dual cPLA2α and COX-2 inhibition .
Targeted Therapy
Functionalization at the chloroacetyl position enables conjugation to antibodies or nanoparticles for targeted delivery. Preclinical studies in breast cancer models demonstrated a 40% reduction in tumor growth compared to controls .
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR)
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Pyrrole-CH3 | 1.94 | Singlet |
| Methoxy-OCH3 | 3.86 | Singlet |
| Chloroacetyl-CH2 | 4.75 | Singlet |
| Aromatic protons | 6.48–7.56 | Multiplet |
Infrared Spectroscopy (IR)
| Bond | Wavenumber (cm) |
|---|---|
| C=O (ketone) | 1685 |
| C-O-C (methoxy) | 1250 |
| C-Cl | 750 |
Future Research Directions
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Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic stability.
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Toxicity Profiling: Assess hepatotoxicity and genotoxicity in animal models.
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Structural Optimization: Introduce fluorinated groups to enhance target selectivity .
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Combination Therapies: Test synergy with existing chemotherapeutics like paclitaxel.
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